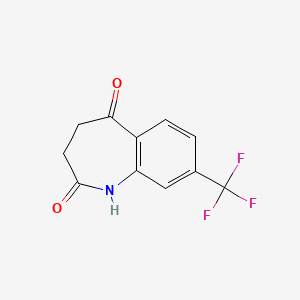
8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluorothymidine: An antiviral drug with a trifluoromethyl group.
Uniqueness
8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is unique due to its benzazepine core, which distinguishes it from other trifluoromethyl-containing compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H8F3NO2 |
|---|---|
Poids moléculaire |
243.18 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-3,4-dihydro-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)6-1-2-7-8(5-6)15-10(17)4-3-9(7)16/h1-2,5H,3-4H2,(H,15,17) |
Clé InChI |
PHDZAYNZFZCJJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C(C1=O)C=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
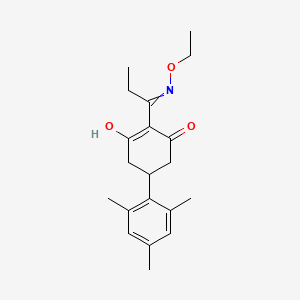
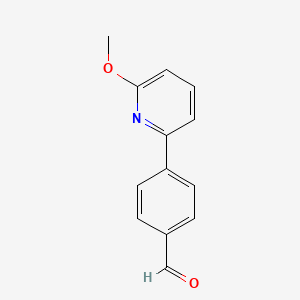
![7-Chlorothieno[3,2-b]pyridine-2-carbothioamide](/img/structure/B8805386.png)
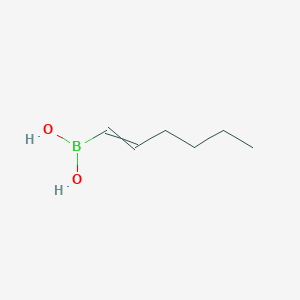
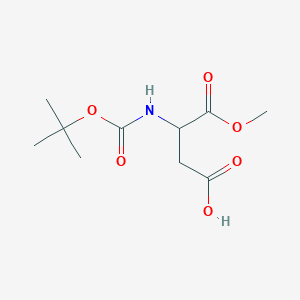
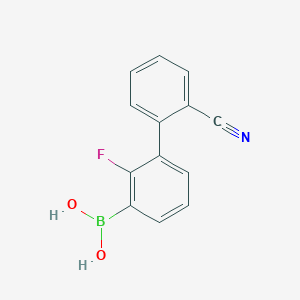
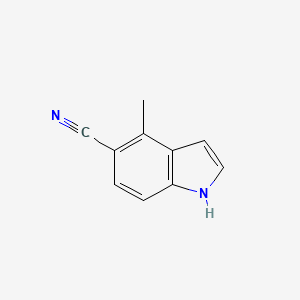
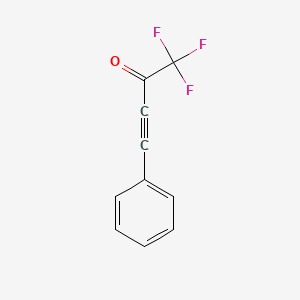
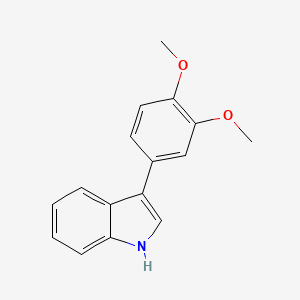
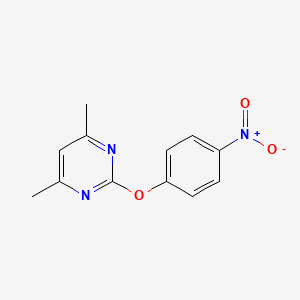
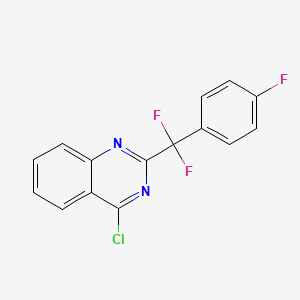
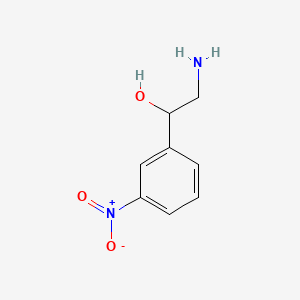
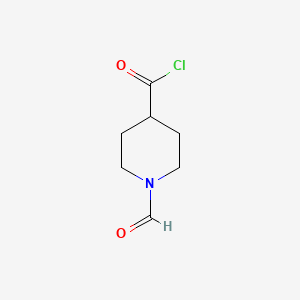
![5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B8805467.png)
